molecular formula C14H7Br2NO2 B1605196 2-Amino-1,3-dibromoanthraquinone CAS No. 6288-68-2

2-Amino-1,3-dibromoanthraquinone

Cat. No.: B1605196
CAS No.: 6288-68-2
M. Wt: 381.02 g/mol
InChI Key: ZDNLBGNACWKHAX-UHFFFAOYSA-N
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Description

2-Amino-1,3-dibromoanthraquinone (C₁₄H₇Br₂NO₂) is a halogenated anthraquinone derivative characterized by amino (-NH₂) and bromo (-Br) substituents at the 1,3-positions of the anthracene core. For instance, highlights its role as a precursor in pigment manufacturing, particularly for anthraquinone-based dyes, via bromination and condensation reactions .

Properties

CAS No.

6288-68-2

Molecular Formula

C14H7Br2NO2

Molecular Weight

381.02 g/mol

IUPAC Name

2-amino-1,3-dibromoanthracene-9,10-dione

InChI

InChI=1S/C14H7Br2NO2/c15-9-5-8-10(11(16)12(9)17)14(19)7-4-2-1-3-6(7)13(8)18/h1-5H,17H2

InChI Key

ZDNLBGNACWKHAX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Br)N)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)Br)N)Br

Other CAS No.

6288-68-2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Anthraquinone Derivatives

Structural and Chemical Properties

A comparative overview of key anthraquinone derivatives is provided in Table 1.

Compound Molecular Formula Molecular Weight Substituent Positions Key Applications Synthesis Methods
2-Amino-1,3-dibromoanthraquinone C₁₄H₇Br₂NO₂ 381.04 1-Br, 2-NH₂, 3-Br Dye intermediates, pigments (e.g., Anthraquinone Blue) Bromination of 2-aminoanthraquinone; copper-catalyzed Ullmann condensation
1-Amino-2,4-dibromoanthraquinone C₁₄H₇Br₂NO₂ 381.04 1-NH₂, 2-Br, 4-Br Biomedical research (uPAR·uPA interaction studies), renal toxicant evaluation Direct bromination of 1-aminoanthraquinone in DMF
2-Amino-1,3-dichloroanthraquinone C₁₄H₇Cl₂NO₂ 292.12 1-Cl, 2-NH₂, 3-Cl Dye intermediates, fluorescent brighteners Chlorination of 2-aminoanthraquinone derivatives
Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) C₁₄H₁₀BrNO₅S 384.20 1-NH₂, 4-Br, 2-SO₃H Textile dyes, drug precursors (e.g., antileishmanial agents) Sulfonation and bromination of 1-aminoanthraquinone

Key Observations :

  • Halogen Effects: Brominated derivatives (e.g., this compound) exhibit higher molecular weights and lipophilicity compared to chlorinated analogues (e.g., 2-Amino-1,3-dichloroanthraquinone), enhancing their suitability for dye applications due to improved lightfastness .
  • Positional Isomerism: The 1,3-dibromo substitution in this compound vs. 1,2,4-substitution in its isomer alters reactivity. For example, 1-Amino-2,4-dibromoanthraquinone is synthesized via bromine in DMF with >90% yield , whereas 1,3-dibromo derivatives require copper catalysts .

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